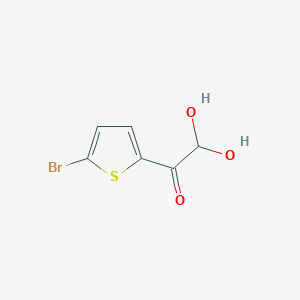

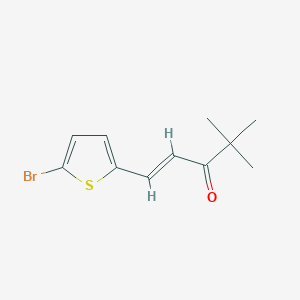

1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone

Descripción general

Descripción

The compound “1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone” contains a bromothiophene moiety and a dihydroxyethanone group . Bromothiophenes are aromatic compounds that contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) substituted with a bromine atom . Dihydroxyethanone, also known as glycolaldehyde, is the smallest possible molecule that contains both an aldehyde and a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bromothiophene ring and a dihydroxyethanone group. The bromine atom would add significant weight to the molecule, and the presence of the two hydroxyl groups could lead to interesting hydrogen bonding properties .Chemical Reactions Analysis

The bromine atom on the thiophene ring makes it more reactive towards electrophilic aromatic substitution reactions. The aldehyde group in dihydroxyethanone is also quite reactive and can undergo a variety of reactions such as nucleophilic addition and oxidation .Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound might have moderate polarity due to the presence of polar C-O and C=O bonds. The bromine atom would contribute to the overall molecular weight of the compound .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

The solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones demonstrates the versatility of this compound in generating products with significant antibacterial and antifungal activities. The study highlights the ease of obtaining pure products without the need for complex separation techniques, suggesting its potential in drug discovery and development processes (Sharma et al., 2022).

Electrochemical Analysis

1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone has been utilized as an electroactive labelling reagent for high-performance liquid chromatographic analysis. This application underscores its utility in the precise and sensitive detection of chemical impurities in pharmaceutical formulations, showcasing its role in ensuring drug purity and safety (Bousquet et al., 1997).

Advanced Material Development

Research into conjugated copolymers for electrochromic applications reveals the use of 5-bromothiophene derivatives to create polymers with promising electronic properties. These materials exhibit significant potential in the development of advanced electrochromic devices, indicating the broad applicability of 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone in material science (Shi et al., 2016).

Photovoltaic Enhancements

The compound has been integrated into the active layer of bulk heterojunction organic photovoltaics to improve device performance. This highlights its contribution to enhancing solar cell efficiency through improved charge separation and transport, marking its importance in renewable energy technologies (Chen et al., 2012).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .

Biochemical Pathways

Based on the structure of the compound, it may be involved in various biochemical reactions, including redox reactions, signal transduction pathways, and enzymatic reactions .

Pharmacokinetics

Based on its chemical structure, it is likely that the compound is absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .

Result of Action

Based on the known effects of similar compounds, it may influence cellular signaling, enzyme activity, and gene expression, leading to various physiological effects .

Action Environment

The action, efficacy, and stability of 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For example, extreme temperatures or pH levels may affect the stability of the compound, while the presence of other compounds may influence its efficacy through competitive or non-competitive interactions .

Safety and Hazards

Propiedades

IUPAC Name |

1-(5-bromothiophen-2-yl)-2,2-dihydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2,6,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURJBJVXFHMXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(=O)C(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680556 | |

| Record name | 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone | |

CAS RN |

852619-28-4 | |

| Record name | 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522512.png)

![1-(7-Bromo-6-(3-((tert-butyldimethylsilyl)oxy)propyl)-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1522516.png)

![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine](/img/structure/B1522522.png)

![6-bromo-2-(oxolan-2-yl)-4H-imidazo[4,5-b]pyridine](/img/structure/B1522525.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B1522527.png)